2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate CAS number and identifiers
2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate CAS number and identifiers
2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate: Technical Specifications & Synthetic Utility
Executive Summary
2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate (CAS: 339009-23-3 ) is a specialized heterocyclic building block used primarily in medicinal chemistry for the modular synthesis of 2,3-disubstituted pyridines. Structurally, it consists of a 2-iodopyridine core where the C3-hydroxyl group is protected as a p-toluate ester.
This compound serves a dual purpose:
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Orthogonal Protection: The p-toluoyl group masks the C3-phenol, preventing interference during metal-catalyzed cross-coupling reactions while enhancing crystallinity for easier purification compared to the free phenol.
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Reactive Scaffold: The C2-iodide is a highly reactive handle for Palladium-catalyzed oxidative addition (Suzuki-Miyaura, Stille, Sonogashira), enabling the rapid installation of aryl, vinyl, or alkynyl groups adjacent to the oxygenated center—a common motif in kinase inhibitors and GPCR ligands.
Chemical Identity & Specifications
| Parameter | Technical Detail |
| Chemical Name | 2-Iodo-3-pyridinyl 4-methylbenzenecarboxylate |
| Synonyms | 2-Iodopyridin-3-yl 4-methylbenzoate; 2-Iodo-3-pyridyl p-toluate |
| CAS Number | 339009-23-3 |
| Molecular Formula | C₁₃H₁₀INO₂ |
| Molecular Weight | 339.13 g/mol |
| InChI Key | LAIZMNFCHKYAKK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water |
Synthesis Protocol
The synthesis follows a standard Schotten-Baumann esterification or anhydrous acylation logic. The following protocol is designed for high-yield conversion of the precursor 2-iodo-3-pyridinol .
Reaction Scheme
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Precursor: 2-Iodo-3-pyridinol (CAS: 40263-57-8)
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Reagent: 4-Methylbenzoyl chloride (CAS: 874-60-2)
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Base: Triethylamine (Et₃N) or Pyridine
Step-by-Step Methodology
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodo-3-pyridinol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
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Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (1.5 equiv) dropwise. Note: The solution may darken slightly due to phenoxide formation.
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Acylation: Add 4-methylbenzoyl chloride (1.2 equiv) dropwise over 15 minutes. Maintain temperature < 5 °C to prevent side reactions.
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Catalysis (Optional): If the reaction is sluggish, add 5 mol% DMAP (4-Dimethylaminopyridine) to accelerate the acylation.
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Reaction: Remove the ice bath and stir at room temperature (25 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (polar) should disappear, replaced by the less polar ester.
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Workup:
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Quench with saturated aqueous NaHCO₃.
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Extract the aqueous layer with DCM (3x).
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Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the white crystalline solid.
Reactivity & Applications Workflow
The utility of CAS 339009-23-3 lies in its ability to undergo selective transformations. The ester group remains stable under standard Pd-catalyzed coupling conditions (neutral/basic), allowing modification of the C2 position before deprotection.
Mechanism of Action: Divergent Synthesis
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Path A (C2-Functionalization): The C-I bond is weaker than the C-O ester bond. Pd(0) inserts oxidatively into the C-I bond, allowing coupling with boronic acids (Suzuki).
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Path B (Deprotection): Base-mediated hydrolysis (LiOH/MeOH) restores the free phenol, which can then be alkylated to form ethers.
Figure 1: Synthetic workflow utilizing CAS 339009-23-3 as a protected scaffold for accessing 2-substituted-3-hydroxypyridines.[1][2]
Characterization Data (Expected)
To validate the synthesis, the following spectroscopic signatures should be observed.
| Technique | Expected Signal / Observation |
| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H): Methyl group of p-toluate.δ 7.30 (d, 2H) & 8.05 (d, 2H): AA'BB' system of the p-toluate aromatic ring.δ 7.35 (dd, 1H): Pyridine H5.δ 7.60 (dd, 1H): Pyridine H4 (deshielded by ester).δ 8.35 (dd, 1H): Pyridine H6 (alpha to nitrogen).[3] |
| MS (ESI+) | [M+H]⁺ = 340.13 : Parent ion.[M+Na]⁺ = 362.11 : Sodium adduct often observed. |
| IR (ATR) | 1735–1750 cm⁻¹: Strong Ester C=O stretch.No broad OH stretch: Confirms full acylation of the phenol. |
Safety & Handling
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Halopyridine Warning: Aminopyridines and halopyridines can be skin sensitizers. Handle in a fume hood with nitrile gloves.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow deiodination.
References
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Sigma-Aldrich. 2-iodopyridin-3-yl 4-methylbenzoate Product Specification.
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Key Organics. Safety Data Sheet: 2-iodopyridin-3-yl 4-methylbenzoate (CAS 339009-23-3).
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139271237 (Isomeric Analog Reference).
- Gribble, G. W., et al.Palladium-Catalyzed Cross-Coupling Reactions of Halopyridines. In Heterocyclic Scaffolds II, Springer, 2010. (General reference for reactivity of 2-iodopyridines).
Sources
- 1. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]b… [cymitquimica.com]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
